REACTION_CXSMILES
|
[Cl-].[Cl-].[Cl-].[Al+3:4].[OH:5][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:8])=[O:7].Cl>>[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[Al+3:4].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5].[O-:8][S:6]([C:9]([F:12])([F:11])[F:10])(=[O:7])=[O:5] |f:0.1.2.3,6.7.8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried three necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The flask is cooled
|
Type
|
TEMPERATURE
|
Details
|
The temperature was slowly raised until completion of the reaction
|
Type
|
CUSTOM
|
Details
|
The flask is then evacuated in vacuum
|
Type
|
CUSTOM
|
Details
|
to remove any HX and residual triflic acid
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
[O-]S(=O)(=O)C(F)(F)F.[Al+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |